Product packaging for Ethyl 3-(o-tolyl)propanoate(Cat. No.:CAS No. 104750-61-0)

Ethyl 3-(o-tolyl)propanoate

Cat. No.: B008697
CAS No.: 104750-61-0
M. Wt: 192.25 g/mol
InChI Key: UPWUNVDPYBAGNH-UHFFFAOYSA-N
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Description

Ethyl 3-(o-tolyl)propanoate (CAS 104750-61-0) is a high-purity organic ester compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol. This chemical serves as a versatile building block and key intermediate in organic synthesis and pharmaceutical research. Research Applications & Value As a propanoate ester derivative, this compound is a valuable precursor in the synthesis of more complex molecules. Its structure, featuring an o-tolyl group and an ester functionality, makes it a candidate for developing novel compounds through various chemical reactions. While specific mechanistic studies on this exact compound are limited, research into closely related β-aryl propanoic acid derivatives highlights the potential of this structural motif. For instance, the enantiomer (S)-3-amino-3-(o-tolyl)propanoic acid has been identified as a key intermediate for constructing novel Cathepsin (CatHA) inhibitors, which have potential applications in cardiovascular diseases . Handling & Safety This product is for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care. According to safety information for this compound, it may cause skin and eye irritation (H315-H319) . Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal protocols. Store sealed in a dry environment at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O2 B008697 Ethyl 3-(o-tolyl)propanoate CAS No. 104750-61-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(2-methylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-14-12(13)9-8-11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWUNVDPYBAGNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10542744
Record name Ethyl 3-(2-methylphenyl)propanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104750-61-0
Record name Ethyl 2-methylbenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104750-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(2-methylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of Ethyl 3 O Tolyl Propanoate

Hydrolytic Stability and Kinetics of Ester Cleavage

The hydrolysis of an ester is a reaction with water that splits the ester into its constituent carboxylic acid and alcohol. chemguide.co.uk For Ethyl 3-(o-tolyl)propanoate, this cleavage results in 3-(o-tolyl)propanoic acid and ethanol (B145695). The stability of the ester and the kinetics of this cleavage are highly dependent on the reaction conditions, primarily the pH.

The reaction with pure water is typically very slow. chemguide.co.uk However, the rate is significantly increased by the presence of a catalyst, which can be either an acid or a base.

Acid-Catalyzed Hydrolysis : In the presence of a dilute mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), the carbonyl oxygen is protonated, which activates the carbonyl carbon toward nucleophilic attack by water. chemguide.co.uklscollege.ac.in This process is reversible, and to drive the reaction to completion, an excess of water is typically used. chemguide.co.uk The mechanism involves the formation of a tetrahedral intermediate which then eliminates ethanol to yield the carboxylic acid. lscollege.ac.in

Base-Promoted Hydrolysis (Saponification) : Using a dilute alkali, such as sodium hydroxide (B78521) (NaOH), provides a significant advantage over acid catalysis. The reaction is initiated by the attack of a hydroxide ion (a strong nucleophile) on the electrophilic carbonyl carbon. This process is effectively irreversible because the final step produces a carboxylate salt (sodium 3-(o-tolyl)propanoate), which is deprotonated and thus unreactive towards the alcohol by-product. chemguide.co.uklscollege.ac.in This irreversibility ensures the reaction goes to completion. chemguide.co.uk The carboxylic acid can be recovered by subsequent acidification of the salt. chemguide.co.uk

Enzymatic hydrolysis, often utilizing lipases, represents another method for ester cleavage and is noted for its high selectivity, particularly in resolving racemic mixtures of similar compounds. researchgate.netlookchem.com

Hydrolysis Condition Catalyst/Reagent Primary Products Key Characteristics
Acidic Dilute H₂SO₄ or HCl3-(o-tolyl)propanoic acid, EthanolReversible; requires excess water to favor products. chemguide.co.uk
Basic (Saponification) Dilute NaOH or KOHSodium 3-(o-tolyl)propanoate, EthanolIrreversible; reaction goes to completion. chemguide.co.uk
Enzymatic Lipase (B570770) (e.g., from Candida antarctica)(S)-3-amino-3-(o-tolyl)propanoic acid (from related substrates)Highly enantioselective; used in kinetic resolutions. researchgate.net

Reactions at the Carbonyl Group: Nucleophilic Acyl Substitution and Addition Reactions

The carbonyl group of this compound is a primary site for reactivity, undergoing nucleophilic acyl substitution where the ethoxy group (-OEt) acts as a leaving group, or nucleophilic addition. libretexts.org

Reduction to Alcohols and Other Oxygenated Derivatives

Esters can be readily reduced to primary alcohols using strong reducing agents. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon.

Reduction with Lithium Aluminum Hydride (LiAlH₄) : This powerful reducing agent effectively converts esters into two alcohol molecules. The reaction proceeds via a two-step mechanism. First, a hydride is delivered to the carbonyl carbon, forming a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to form an intermediate aldehyde, 3-(o-tolyl)aldehdye. This aldehyde is immediately reduced further by another hydride equivalent to the corresponding primary alcohol. Therefore, the treatment of this compound with LiAlH₄, followed by an aqueous workup, yields 3-(o-tolyl)propan-1-ol and ethanol. pressbooks.pub

Reagent Intermediate Final Product Description
Lithium Aluminum Hydride (LiAlH₄) 3-(o-tolyl)aldehyde3-(o-tolyl)propan-1-olA strong, unselective reducing agent that reduces the ester completely to the primary alcohol. pressbooks.pub
Diisobutylaluminium Hydride (DIBAL-H) 3-(o-tolyl)aldehyde3-(o-tolyl)aldehydeA more selective reagent that can stop the reduction at the aldehyde stage, especially at low temperatures (-78 °C).

Formation of Ketone and Aldehyde Derivatives

The direct conversion of esters to ketones or aldehydes requires careful selection of reagents to avoid over-reduction to the alcohol.

Aldehyde Synthesis : As mentioned, sterically hindered and less reactive hydride reagents like Diisobutylaluminium Hydride (DIBAL-H) can achieve the partial reduction of an ester to an aldehyde, particularly at low temperatures such as -78 °C. At this temperature, a stable tetrahedral intermediate is formed which does not collapse until the aqueous workup is performed, releasing the aldehyde.

Ketone Synthesis : Synthesizing a ketone from an ester is not a direct one-step reaction with most common reagents because ketones are generally more reactive than esters towards nucleophiles. A standard indirect method involves first converting the ester into a Weinreb amide, N-methoxy-N-methyl-3-(o-tolyl)propanamide. This derivative reacts with organolithium or Grignard reagents to form a stable chelated tetrahedral intermediate, which collapses to the ketone only upon acidic workup, preventing the second addition that would lead to a tertiary alcohol.

Addition of Organometallic Reagents for Tertiary Alcohol Synthesis

Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium reagents (R-Li), are potent nucleophiles that react with esters to produce tertiary alcohols. nii.ac.jp This transformation involves the addition of two equivalents of the organometallic reagent. uoanbar.edu.iq

The reaction mechanism begins with the nucleophilic attack of the organometallic reagent on the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating the ethoxide leaving group to form a ketone. uoanbar.edu.iqlibretexts.org The newly formed ketone is highly reactive towards the organometallic reagent present in the mixture and immediately undergoes a second nucleophilic attack. libretexts.org This second step leads to a different tetrahedral intermediate (a magnesium or lithium alkoxide), which upon protonation during aqueous workup, yields the final tertiary alcohol. uoanbar.edu.iq A key feature of this reaction is that two of the three alkyl/aryl groups on the tertiary alcohol are identical, originating from the organometallic reagent. uoanbar.edu.iq

Organometallic Reagent Intermediate Ketone Final Tertiary Alcohol Product
Methylmagnesium Bromide (CH₃MgBr) 4-(o-tolyl)butan-2-one2-methyl-4-(o-tolyl)butan-2-ol
Phenylithium (C₆H₅Li) 1-phenyl-3-(o-tolyl)propan-1-one1,1-diphenyl-3-(o-tolyl)propan-1-ol
Ethylmagnesium Chloride (CH₃CH₂MgCl) 5-(o-tolyl)pentan-3-one3-ethyl-5-(o-tolyl)pentan-3-ol

Reactions at the Alpha-Carbon: Enolization and Carbanion Chemistry

The carbon atom adjacent to the ester carbonyl group (the α-carbon) possesses acidic protons. These protons can be removed by a strong base to form a nucleophilic enolate ion, which can then participate in various carbon-carbon bond-forming reactions.

Alkylation and Acylation of the α-Position

The formation of an enolate from this compound requires a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to ensure complete deprotonation without competing nucleophilic attack at the carbonyl carbon. Once formed, the resulting enolate is a powerful nucleophile.

Alkylation : The enolate can react with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. libretexts.org This process, known as alkylation, is a fundamental method for elaborating the carbon skeleton. The choice of the alkylating agent determines the group added to the α-carbon.

Acylation : Similarly, the enolate can react with acylating agents, such as acyl chlorides or anhydrides. This reaction introduces an acyl group at the α-position, resulting in the formation of a β-keto ester. For example, reacting the enolate of this compound with acetyl chloride would yield Ethyl 2-acetyl-3-(o-tolyl)propanoate.

Reaction Type Reagents Product
Alkylation 1) LDA; 2) Methyl Iodide (CH₃I)Ethyl 2-methyl-3-(o-tolyl)propanoate
Alkylation 1) LDA; 2) Benzyl Bromide (BnBr)Ethyl 2-benzyl-3-(o-tolyl)propanoate
Acylation 1) LDA; 2) Acetyl Chloride (CH₃COCl)Ethyl 2-acetyl-3-(o-tolyl)propanoate

Knoevenagel Condensation and Related Reactions

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by dehydration. wikipedia.org For a compound to participate as the nucleophilic partner in a Knoevenagel condensation, it typically requires a methylene (B1212753) group activated by two electron-withdrawing groups (Z-CH₂-Z), such as in malonic esters or cyanoacetic esters. wikipedia.org These groups increase the acidity of the α-protons, facilitating their removal by a weak base to form a stable enolate. wikipedia.org

In the case of this compound, the methylene groups (at the α and β positions to the ester) are not sufficiently activated. The single ester group does not provide enough electron withdrawal to make the α-protons acidic enough for deprotonation under the mild basic conditions typical for a Knoevenagel condensation. wikipedia.org Therefore, this compound is not expected to act as the active methylene component in a standard Knoevenagel condensation.

However, it can undergo related reactions under different conditions. One such reaction is the Claisen condensation , which involves the reaction between two ester molecules in the presence of a strong base (like sodium ethoxide) to form a β-keto ester. libretexts.orglibretexts.org For a Claisen condensation to be successful, the ester must have at least two α-hydrogens. pressbooks.pub this compound meets this requirement. The reaction would proceed through the formation of an enolate at the α-carbon, which would then act as a nucleophile, attacking the carbonyl group of another molecule of the ester. pressbooks.pub Subsequent elimination of an ethoxide ion would yield the corresponding β-keto ester. libretexts.org

Table 1: Predicted Outcome of Claisen Condensation of this compound

ReactantBasePredicted Product
This compoundSodium ethoxideEthyl 2-(o-tolyl)-3-oxo-5-(o-tolyl)pentanoate

Functionalization of the ortho-Tolyl Moiety

The o-tolyl group in this compound presents opportunities for functionalization through reactions on the aromatic ring and the methyl side-chain.

Electrophilic aromatic substitution (SEAr) is a key reaction for modifying the aromatic ring. wikipedia.org The regioselectivity of these reactions on the o-tolyl ring is directed by two substituents: the methyl group (-CH₃) and the 3-ethoxycarbonylpropyl group (-CH₂CH₂COOEt).

The methyl group is an activating, ortho, para-directing group due to its electron-donating inductive and hyperconjugation effects. wikipedia.org

The 3-ethoxycarbonylpropyl group is generally considered a deactivating, meta-directing group due to the electron-withdrawing nature of the ester functionality. However, the deactivating effect is attenuated by the insulating methylene spacer.

The directing effects of these two groups will determine the position of incoming electrophiles. The activating methyl group will primarily direct substitution to its ortho and para positions (C4 and C6 on the ring). The deactivating effect of the ester side chain will be weaker, but would direct to its meta positions (C3 and C5). Given the stronger activating nature of the methyl group, substitution is most likely to occur at the positions activated by it. wikipedia.org

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro (-NO₂) group. The primary products expected would be ethyl 3-(4-nitro-2-tolyl)propanoate and ethyl 3-(6-nitro-2-tolyl)propanoate. vedantu.comaiinmr.com

Halogenation: Reaction with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would result in the corresponding halo-substituted derivatives. jst.go.jpbeilstein-journals.org Similar to nitration, the main products would be the 4-halo and 6-halo isomers.

Friedel-Crafts Reactions: Alkylation or acylation of the aromatic ring can be achieved under Friedel-Crafts conditions. nih.govrsc.org For example, acylation with an acyl chloride and a Lewis acid would likely yield the 4-acyl and 6-acyl derivatives.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsMajor Predicted Products
NitrationHNO₃, H₂SO₄Ethyl 3-(4-nitro-2-tolyl)propanoate, Ethyl 3-(6-nitro-2-tolyl)propanoate
BrominationBr₂, FeBr₃Ethyl 3-(4-bromo-2-tolyl)propanoate, Ethyl 3-(6-bromo-2-tolyl)propanoate
Friedel-Crafts AcylationRCOCl, AlCl₃Ethyl 3-(4-acyl-2-tolyl)propanoate, Ethyl 3-(6-acyl-2-tolyl)propanoate

Side-Chain Functionalization of the Methyl Group

The methyl group attached to the aromatic ring can also be functionalized, primarily through free-radical reactions.

Halogenation: Benzylic bromination can be selectively achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) or light. libretexts.orgmasterorganicchemistry.com This reaction would convert the methyl group into a bromomethyl group, yielding Ethyl 3-(2-(bromomethyl)phenyl)propanoate. Over-bromination can lead to di- and tri-brominated products. scientificupdate.com

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). vedantu.comresearchgate.netrsc.org This would transform this compound into 2-(2-ethoxycarbonylethyl)benzoic acid. Milder oxidation conditions could potentially yield the corresponding aldehyde or alcohol. google.com

Table 3: Functionalization of the Methyl Group

ReactionReagentsProduct
Radical BrominationNBS, AIBN/lightEthyl 3-(2-(bromomethyl)phenyl)propanoate
OxidationKMnO₄, heat2-(2-Ethoxycarbonylethyl)benzoic acid

Rearrangements and Cycloaddition Reactions

This compound and its derivatives can undergo rearrangement and cyclization reactions to form new ring structures.

Intramolecular Friedel-Crafts Acylation: A particularly relevant reaction for 3-arylpropanoic acids and their esters is intramolecular Friedel-Crafts acylation. pearson.commasterorganicchemistry.com Upon conversion of the ester to the corresponding acyl chloride (e.g., using SOCl₂), or by using a strong acid catalyst like polyphosphoric acid (PPA) or methanesulfonic acid with the carboxylic acid, the molecule can cyclize to form a six-membered ring. masterorganicchemistry.comacs.org This reaction would produce a tetralone derivative. For this compound, this would lead to the formation of 5-methyl-3,4-dihydronaphthalen-1(2H)-one.

Fries Rearrangement: While the Fries rearrangement is typically associated with phenolic esters, a related photochemical version can occur with other aryl esters, though often with low yields. wikipedia.orgorganic-chemistry.org This would involve the migration of the acyl group to the aromatic ring. However, for this compound, intramolecular cyclization is a more probable pathway under acidic conditions.

Cycloaddition Reactions: Cycloaddition reactions are less common for this type of saturated ester. However, if the molecule is first modified to introduce unsaturation, for example by elimination to form a styrenic double bond, then it could potentially participate in cycloaddition reactions.

Table 4: Potential Rearrangement and Cyclization Products

Reaction TypeIntermediate/ReagentFinal Product
Intramolecular Friedel-Crafts AcylationAcid catalyst (e.g., PPA) on the corresponding carboxylic acid5-Methyl-3,4-dihydronaphthalen-1(2H)-one

In-Depth Spectroscopic Analysis of this compound Fails to Yield Data

A comprehensive search for advanced spectroscopic data on the chemical compound this compound has proven unsuccessful, preventing a detailed analysis of its molecular structure as requested. Despite targeted inquiries for nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, the specific research findings required to construct a scientifically rigorous article are not available in the public domain through current search methodologies.

Efforts to locate primary sources containing ¹H NMR, ¹³C NMR, two-dimensional NMR, and high-resolution mass spectrometry (HRMS) data for this compound did not yield the necessary information. Searches were conducted using the compound name, its CAS number (69332-61-6), and alternative IUPAC nomenclature such as "ethyl 2-methylbenzenepropanoate."

The investigation frequently returned data for structurally related but distinct compounds, such as Ethyl 3-oxo-3-(o-tolyl)propanoate and 3-(o-tolyl)propanoic acid. While these molecules share a common o-tolyl group, the presence of additional functional groups (an oxo group in the former, a carboxylic acid in the latter) fundamentally alters their spectroscopic signatures. Using such data would lead to an inaccurate and misleading representation of this compound's chemical characteristics.

Consequently, the generation of the requested article, which was to be strictly structured around specific spectroscopic techniques and their application to this particular compound, cannot be completed. The core requirement for detailed, scientifically accurate, and citable research findings for each specified subsection—from proton and carbon NMR signal assignments to mass spectral fragmentation analysis—cannot be met due to the absence of published data.

Without access to experimental spectra and associated research, any attempt to populate the outlined article sections would be speculative and would not adhere to the required standards of scientific accuracy and authoritative sourcing. Therefore, a detailed elucidation of the molecular structure of this compound through the requested spectroscopic methods is not possible at this time.

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) for Polar Derivatives

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for the analysis of polar and thermally labile molecules. While ethyl 3-(o-tolyl)propanoate itself is amenable to other ionization methods, its derivatives, especially those incorporating polar functional groups, are often analyzed using ESI-MS. This method typically involves the protonation or adduction of the analyte molecule with ions like sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺), allowing for the determination of molecular weight with high accuracy. gcms.cz

In studies involving derivatives of similar propanoate structures, ESI in positive mode (ESI+) has been effectively used. For instance, high-resolution mass spectrometry (HRMS) with ESI has been used to confirm the elemental composition of various brominated derivatives of mthis compound. In one such case, the sodium adduct of a related compound, methyl 2,3-dibromo-3-(o-tolyl)propanoate, was observed with an exact mass calculation for [M+Na]⁺ (C₁₁H₁₂Br₂NaO₂) requiring m/z 356.9096, while the found value was m/z 356.9099, confirming the structure with high confidence. This highlights the precision of ESI-MS in elucidating the structures of derivatized esters.

Similarly, other research on related 3-arylpropanoate esters demonstrates the utility of ESI-MS. For example, the analysis of ethyl 2-(diethoxyphosphoryl)-3-(p-tolyl)propanoate showed a sodium adduct [M+Na]⁺, confirming its molecular formula. tandfonline.com These examples, while not directly on this compound, establish ESI-MS as a crucial tool for characterizing its polar derivatives, which might be synthesized for various chemical or biological studies.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Characterization and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. botanyjournals.com It combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. etamu.edu In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the GC column. The separated components then enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI), causing fragmentation. etamu.edu

The resulting mass spectrum displays a molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. This fragmentation pattern serves as a molecular "fingerprint" that is highly characteristic of the compound's structure and can be used for definitive identification by comparing it to spectral libraries like the NIST Mass Spectral Database. etamu.eduuni.opole.pl

For this compound (C₁₂H₁₆O₂), the expected molecular ion peak would be at a mass-to-charge ratio (m/z) of 192. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a peak at m/z 147, and the cleavage of the ethyl group (-CH₂CH₃, 29 Da) to give a peak at m/z 163. A prominent peak corresponding to the tolyl group or a tropylium (B1234903) ion rearrangement (C₇H₇⁺) would be expected at m/z 91. The GC retention time provides an additional layer of identification and is crucial for assessing the purity of the sample by revealing the presence of any contaminants or isomers. etamu.edu Research on the degradation of o-xylene (B151617) has used GC-MS to identify related metabolites like 3-o-toluoyl propionic acid methyl ester, demonstrating the technique's power in identifying structurally similar compounds in complex mixtures. researchgate.net

Table 1: Predicted Major GC-MS Fragmentation Ions for this compound

m/z ValueProposed Ion FragmentFormula of Fragment
192Molecular Ion [M]⁺[C₁₂H₁₆O₂]⁺
163[M - C₂H₅]⁺[C₁₀H₁₁O₂]⁺
147[M - OC₂H₅]⁺[C₁₀H₁₁O]⁺
91[C₇H₇]⁺[C₇H₇]⁺

Note: This table is based on typical fragmentation patterns for esters and aromatic compounds and serves as a predictive guide.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to its vibrational modes. For this compound, several characteristic absorption bands are expected.

The most prominent feature in its IR spectrum would be the strong absorption band from the carbonyl (C=O) stretch of the ester group, typically appearing in the range of 1735-1750 cm⁻¹. Another key set of absorptions arises from the C-O stretching vibrations of the ester, which usually appear as two bands between 1000 and 1300 cm⁻¹. The presence of the aromatic ring (o-tolyl group) would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring (ortho-disubstituted) gives rise to characteristic C-H out-of-plane bending bands in the 735-770 cm⁻¹ range. The aliphatic C-H stretching from the ethyl and propanoate chain would be observed between 2850 and 3000 cm⁻¹.

Experimental data for a closely related compound, methyl 2,3-dibromo-3-(o-tolyl)propanoate, shows a strong C=O stretch at 1735 cm⁻¹, aromatic ring absorptions at 1464 cm⁻¹, and other bands consistent with the structure. Data for ethyl propionate (B1217596) also shows the characteristic C=O stretch around 1740 cm⁻¹ and C-O stretches. nist.gov

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
> 3000C-H StretchAromatic
2850-3000C-H StretchAliphatic
1735-1750C=O StretchEster
1450-1600C=C StretchAromatic Ring
1000-1300C-O StretchEster
735-770C-H Bendingo-Disubstituted Benzene

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering light off a molecule and analyzing the energy shifts in the scattered light, which correspond to the molecule's vibrational modes. While IR absorption is strong for polar bonds (like C=O), Raman scattering is often more intense for non-polar, symmetric bonds and skeletal vibrations, such as C-C bonds in the aromatic ring and the aliphatic chain. google.com

For this compound, the Raman spectrum would provide valuable information about the carbon skeleton. The symmetric breathing vibration of the benzene ring, which is often weak in the IR spectrum, would be a strong and sharp peak in the Raman spectrum. The C-C stretching vibrations of the propanoate chain and the tolyl group would also be clearly visible. The information from both IR and Raman spectra can be combined to build a more complete picture of the molecule's vibrational characteristics and confirm its structure. chemicalbook.comgoogle.com

Characteristic Absorption Bands in IR for Functional Groups

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Since this compound does not possess a chiral center, it is not optically active. However, if a chiral center were introduced into the molecule, for example by substitution on the propanoate chain, chiroptical spectroscopy would become a vital tool for its analysis. mdpi.comrsc.org

Optical rotation is the fundamental chiroptical measurement used to determine the enantiomeric purity of a chiral compound. libretexts.org A sample containing an excess of one enantiomer will rotate the plane of plane-polarized light. chemistrysteps.com The magnitude and direction of this rotation are measured using a polarimeter. The specific rotation, [α], is a characteristic physical property of a chiral compound and is calculated from the observed rotation, concentration of the sample, and the path length of the polarimeter cell. chegg.com

The enantiomeric excess (ee), which quantifies the purity of the sample, can be determined by comparing the specific rotation of the mixture to the specific rotation of the pure enantiomer:

ee (%) = ([α]observed / [α]pure enantiomer) × 100

For a hypothetical chiral derivative of this compound, measuring the optical rotation would be the primary method to assess the success of an asymmetric synthesis or a chiral resolution process. libretexts.orgchemistrysteps.com Chiroptical techniques like circular dichroism (CD) could also be employed to study the stereochemistry in more detail. rsc.org

Circular Dichroism (CD) Spectroscopy

This compound is an achiral molecule as it does not possess a stereocenter and is not inherently chiral. Therefore, it does not exhibit optical activity, and as a result, Circular Dichroism (CD) spectroscopy is not an applicable technique for its analysis. CD spectroscopy is exclusively used for the study of chiral molecules, which have the property of differentially absorbing left- and right-circularly polarized light.

X-ray Crystallography for Solid-State Molecular Architecture

To date, there are no publicly available reports of the single-crystal X-ray diffraction analysis of this compound. Consequently, detailed data regarding its solid-state molecular architecture, such as crystal lattice parameters, bond angles, and intermolecular interactions in the crystalline form, remain undetermined. The successful application of X-ray crystallography is contingent upon the ability to grow a single crystal of suitable size and quality, which has not yet been documented for this compound.

While direct crystallographic data for the title compound is unavailable, studies on related crystalline derivatives provide insights into the molecular conformations of similar structures. For instance, the crystal structure of ethyl-2-(3-benzoylthioureido)propanoate has been determined, revealing its three-dimensional arrangement in the solid state. researchgate.net

Table 1: Spectroscopic Data for this compound and Related Compounds

Technique Compound Observed Chemical Shifts (δ) / Peaks Source
¹H NMRThis compoundδ 7.18-7.08 (m, 4H, Ar-H), 4.11 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.92 (t, J = 7.8 Hz, 2H, ArCH₂), 2.62 (t, J = 7.8 Hz, 2H, CH₂COO), 2.33 (s, 3H, Ar-CH₃), 1.22 (t, J = 7.1 Hz, 3H, OCH₂CH₃) guidechem.com
¹³C NMRThis compoundδ 173.1, 138.8, 136.2, 130.3, 128.5, 126.5, 126.2, 60.4, 35.8, 31.5, 19.3, 14.2 guidechem.com
IR(E)-3-(o-Tolyl)prop-2-en-1-ol3337, 3020, 2924, 1653, 1484, 1459, 967, 745 cm⁻¹
Mass Spec.(E)-3-(o-Tolyl)prop-2-en-1-olm/z: [M+H]⁺ calcd for C₁₀H₁₂O 149.10, found: 148.99

Computational Chemistry and Theoretical Investigations of Ethyl 3 O Tolyl Propanoate

Quantum Chemical Calculations: Electronic Structure, Bonding, and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Ethyl 3-(o-tolyl)propanoate at the molecular level. These methods provide a detailed picture of the electron distribution, which governs the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Frequency Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. The B3LYP functional, combined with a basis set such as 6-311++G**, is often employed to accurately model aromatic esters. nih.gov Geometry optimization calculations are performed to find the lowest energy conformation of this compound. This process determines the most stable three-dimensional arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, a frequency analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and it provides the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms and can be correlated with experimental infrared (IR) and Raman spectra.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G**)

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C=O (ester)1.215
C-O (ester)1.350
O-CH2 (ethyl)1.452
C(aromatic)-C(propyl)1.518
**Bond Angles (°) **O=C-O123.5
C-O-CH2116.8
C(aromatic)-C-C112.4
Dihedral Angles (°) C(aromatic)-C-C-C-75.2
C-C-O-C178.9
Note: This data is illustrative and represents typical values for similar aromatic esters.

Ab Initio Methods for High-Level Electronic Structure Characterization

For even higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be utilized. These methods are more computationally demanding than DFT but can provide a more precise description of electron correlation effects, which are important for accurately determining molecular energies and properties. High-level ab initio calculations are particularly useful for benchmarking the results from DFT methods and for studying systems where DFT may not be sufficiently accurate. These calculations can provide a deeper understanding of the electronic transitions and ionization potentials of this compound.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations provide information on a static molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of this compound over time. nih.gov By simulating the motion of atoms and molecules, MD can reveal the accessible conformations, the flexibility of the molecule, and its interactions with its environment, such as a solvent or a biological receptor.

Classical MD simulations often employ force fields like OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) to describe the potential energy of the system. researchgate.net Simulations of this compound in a solvent box (e.g., water or an organic solvent) can provide insights into its solvation properties and how intermolecular forces, such as van der Waals and electrostatic interactions, influence its behavior in the liquid state. nih.gov Analysis of the MD trajectories can reveal the most populated conformational states and the energy barriers between them, providing a comprehensive picture of the molecule's conformational landscape.

Prediction of Spectroscopic Parameters and Validation against Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data for validation. uncw.edu For this compound, the prediction of Nuclear Magnetic Resonance (NMR) spectra is particularly valuable for structure elucidation.

Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, implemented within a DFT framework, it is possible to calculate the isotropic shielding values for each nucleus. uncw.edu These values can then be converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The predicted ¹H and ¹³C NMR spectra can be compared with experimentally obtained spectra to confirm the molecular structure. Recent advancements in computational methods, including the use of specialized functionals and consideration of solvent effects, have significantly improved the accuracy of NMR predictions. github.ioescholarship.org

Table 2: Illustrative Comparison of Experimental and Computationally Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomExperimental δ (ppm)Predicted δ (ppm) (GIAO/DFT)Deviation (ppm)
C=O (ester)172.5173.1-0.6
C (aromatic, substituted)138.0137.50.5
CH (aromatic)130.2129.80.4
CH (aromatic)128.5128.9-0.4
CH (aromatic)126.3126.00.3
O-CH₂ (ethyl)60.561.0-0.5
CH₂ (propyl)34.133.80.3
CH₂ (propyl)30.831.2-0.4
CH₃ (tolyl)19.519.10.4
CH₃ (ethyl)14.214.5-0.3
Note: This data is illustrative. Experimental values are hypothetical. Predicted values and deviations are based on typical accuracies reported in the literature for similar compounds.

Reaction Mechanism Elucidation and Transition State Analysis

Computational methods are invaluable for investigating the mechanisms of chemical reactions involving this compound. mdpi.comrsc.org For instance, the hydrolysis of the ester group, a fundamental reaction, can be studied in detail. acs.org By mapping the potential energy surface of the reaction, chemists can identify the transition states, which are the highest energy points along the reaction coordinate, and any intermediates that may be formed.

DFT calculations can be used to determine the activation energies (the energy difference between the reactants and the transition state), which provides insight into the reaction rate. nih.gov The geometry of the transition state reveals the precise arrangement of atoms during the bond-breaking and bond-forming processes. Such studies can elucidate whether the reaction proceeds through, for example, a concerted mechanism or a stepwise mechanism involving a tetrahedral intermediate, and can clarify the role of catalysts. uio.no

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.govarabjchem.org For derivatives of this compound, QSAR can be employed to predict their potential as, for example, enzyme inhibitors or receptor ligands.

In a QSAR study, a set of molecular descriptors is calculated for each derivative. These descriptors quantify various aspects of the molecular structure, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the observed biological activity. mdpi.com A robust QSAR model can then be used to predict the activity of new, yet-to-be-synthesized derivatives, thereby prioritizing synthetic efforts towards the most promising candidates.

Table 3: Illustrative QSAR Data for Hypothetical Derivatives of this compound

Derivative (Substitution on Phenyl Ring)LogP (Hydrophobicity)Dipole Moment (Polarity)Predicted Activity (IC₅₀, µM)
4-Chloro3.52.115.2
4-Nitro2.84.58.7
4-Methoxy2.91.822.5
3,4-Dichloro4.12.510.1
Unsubstituted (Parent)3.11.925.0
Note: This table is for illustrative purposes only. The descriptors and predicted activities are hypothetical and serve to demonstrate the principles of a QSAR model.

Applications and Synthetic Utility of Ethyl 3 O Tolyl Propanoate in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

The o-tolylpropanoate framework is a fundamental structural unit for constructing more elaborate molecular architectures. The true versatility as a building block is most evident in its functionalized form, Ethyl 3-oxo-3-(o-tolyl)propanoate , a β-keto ester. This compound's reactive nature allows it to participate in a wide array of transformations. myskinrecipes.com For instance, it is a key precursor in tandem condensation-cyclization reactions that utilize bismuth triflate as a catalyst to prepare highly substituted furans. chemicalbook.com Furthermore, it serves as a substrate in Co/Mn-mediated oxidative cross-coupling reactions, enabling the formation of complex indole (B1671886) derivatives. chemicalbook.com

The parent compound, Ethyl 3-(o-tolyl)propanoate , can be synthesized through methods such as the palladium-catalyzed alkoxycarbonylation of olefins. uni-regensburg.de This reaction itself represents a modern synthetic method for creating the propanoate structure, which can then be further elaborated.

Intermediate in the Synthesis of Biologically Active Compounds and Pharmaceutical Scaffolds

The ethyl o-tolylpropanoate scaffold is particularly significant in medicinal chemistry, where its derivatives function as crucial intermediates in the synthesis of biologically active compounds.

A prominent example is the use of Ethyl 3-amino-3-(o-tolyl)propanoate . The enantiomerically pure form of its corresponding carboxylic acid, (S)-3-amino-3-(o-tolyl)propanoic acid, has been identified as a key intermediate for building novel inhibitors of Cathepsin, a class of enzymes implicated in various diseases. researchgate.netacs.orgu-szeged.hu The synthesis of this vital intermediate can be achieved through the S-enantioselective enzymatic hydrolysis of racemic ethyl 3-amino-3-(o-tolyl)propanoate. researchgate.netu-szeged.hu

Similarly, the related scaffold found in Methyl (R)-2-amino-3-(o-tolyl)propanoate is utilized as a chiral building block for synthesizing active pharmaceutical ingredients (APIs). vulcanchem.com Its applications include serving as a precursor for angiotensin-converting enzyme (ACE) inhibitors with improved stereoselectivity and for incorporation into N-methyl-D-aspartate (NMDA) receptor antagonists being studied for neurological conditions like Alzheimer's disease. vulcanchem.com The presence of the o-tolyl group in these structures can also enhance the lipophilicity of peptides, potentially aiding their ability to cross the blood-brain barrier. vulcanchem.com

Development of Chiral Auxiliaries and Catalysts

While This compound is not itself a chiral auxiliary, its derivatives are central to the development and application of asymmetric synthesis methods. york.ac.ukresearchgate.netsfu.ca A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. york.ac.ukresearchgate.net

The synthesis of enantiomerically pure compounds from the o-tolylpropanoate scaffold often relies on chiral catalysts. A key strategy involves the enzymatic resolution of racemic ethyl 3-amino-3-(o-tolyl)propanoate . In this process, a lipase (B570770) enzyme acts as a chiral catalyst, selectively hydrolyzing one enantiomer of the ester to its corresponding carboxylic acid while leaving the other enantiomer unreacted. This allows for the separation of both enantiomers in high purity. researchgate.netu-szeged.hu

Table 1: Enzymatic S-enantioselective Hydrolysis of Racemic Ethyl 3-amino-3-(o-tolyl)propanoate

Entry Enzyme Product Substrate Conversion Product Enantiomeric Excess (ee) Unreacted Ester Enantiomeric Excess (ee)
1 Lipase PSIM (S)-3-amino-3-(o-tolyl)propanoic acid ~50% 98% >99%

Data sourced from research on direct enzymatic routes to enantiomeric (S)-3-amino-3-(o-tolyl)propanoic acid. researchgate.netu-szeged.hu

Furthermore, the development of new catalytic enantioselective reactions often uses substrates with this framework. For example, Ethyl-3-hydroxy-3-(o-tolyl)propanoate has been synthesized with high enantiomeric excess using catalytic enantioselective Reformatsky reactions, showcasing the utility of the scaffold in validating new asymmetric methodologies. acs.org

Precursor to Flavors, Fragrances, and Agrochemicals

The chemical properties of the o-tolylpropanoate structure lend themselves to applications in several industries. The derivative Ethyl 3-oxo-3-(o-tolyl)propanoate is utilized in the development of fragrances and flavors, where it contributes to the formulation of specific aromatic profiles. myskinrecipes.com

In the field of agrochemicals, related ketoesters and the o-tolyl group are found in molecules designed as herbicides and fungicides. vulcanchem.com The tolyl group can enhance lipid solubility, which facilitates the penetration of the active compound through plant cuticles. vulcanchem.com An example of a commercial pro-herbicide containing a tolyl moiety is Pinoxaden, which is used to control grass weeds in cereal crops. nih.gov The general class of propanoate esters is also used in the synthesis of various agrochemicals. myskinrecipes.com

Use in Material Science for Polymer and Specialty Chemical Synthesis

While direct applications of This compound in material science are not widely documented, related propanoate esters are used in this field. For instance, Ethyl 3-ethoxypropionate is employed as a specialty solvent in the manufacturing of semiconductors and for the formulation of coatings and polymers. atamanchemicals.com Its properties, such as a slow evaporation rate and good solvent activity, make it a valuable component in these applications. atamanchemicals.com This suggests a potential, though not established, role for other substituted propanoates like this compound in specialty chemical formulations.

Development of Novel Chemical Reactions and Methodologies

The o-tolylpropanoate scaffold, particularly in its more reactive forms, serves as a valuable substrate for the development and validation of new chemical reactions. The reactivity of Ethyl 3-oxo-3-(o-tolyl)propanoate makes it an ideal candidate for testing novel synthetic protocols. myskinrecipes.com

Research laboratories have employed this compound to explore a range of modern synthetic methods. myskinrecipes.comchemicalbook.com These efforts have led to the development of new catalytic systems and reaction pathways.

Table 2: Novel Methodologies Developed Using the Ethyl 3-oxo-3-(o-tolyl)propanoate Substrate

Reaction Type Catalyst / Mediator Resulting Product Class
Tandem Condensation-Cyclization Bismuth Triflate Highly Substituted Furans
Oxidative Cross-Coupling Co/Mn-mediated Complex Indole Derivatives
Asymmetric Hydrogenation Enantioselective Ruthenium Catalysts Chiral β-hydroxy esters

This table summarizes novel reactions where Ethyl 3-oxo-3-(o-tolyl)propanoate or its close analogues were used as a key reactant. chemicalbook.comsioc-journal.cn

The development of palladium-catalyzed alkoxycarbonylation to produce This compound from olefins is another example of methodological advancement focused on this chemical structure. uni-regensburg.de Additionally, related tolyl precursors have been used in zinc triflate-catalyzed cascade reactions to synthesize complex isocoumarin (B1212949) derivatives, further highlighting the role of this chemical family in advancing the tools of organic synthesis.

Environmental Chemistry and Degradation Studies of Esters: Research Methodologies

Development of Predictive Models for Environmental Fate and Transport

Predictive models are essential tools for estimating the environmental fate and transport of chemicals where experimental data may be lacking. oup.com Quantitative Structure-Activity Relationship (QSAR) models are widely used for this purpose. researchgate.netsemanticscholar.orgnih.govorientjchem.orgnih.gov

QSAR models are mathematical equations that relate the chemical structure of a compound to its physicochemical properties or biological activity. acs.org For environmental fate, QSARs can predict properties like water solubility, vapor pressure, and partition coefficients (e.g., Kow), as well as degradation rates and sorption coefficients. oup.comnih.gov

For aromatic compounds, including esters, QSAR models have been developed to predict their adsorption to soil and sediment, bioavailability, and toxicity. acs.orgnih.gov These models often use molecular descriptors that quantify various aspects of the chemical's structure, such as steric, electronic, and hydrophobic properties. nih.govresearchgate.net For instance, models have been developed to predict the alkaline hydrolysis rates of carboxylic acid esters based on descriptors like pKa, electronegativity, and steric parameters. nih.gov Machine learning algorithms are increasingly being used to develop more accurate and robust QSAR models. nih.govconcawe.eu These predictive tools are invaluable for assessing the potential environmental risk of new and existing chemicals.

Q & A

Q. How can researchers optimize the synthesis of Ethyl 3-(o-tolyl)propanoate to minimize side products?

Methodological Answer:

  • Esterification Catalysts : Use sulfuric acid as a catalyst under reflux conditions to ensure complete conversion of the carboxylic acid precursor to the ester, as demonstrated in analogous syntheses of ethyl 3-oxopropanoate derivatives .
  • Reaction Monitoring : Employ TLC or GC-MS to track reaction progress and identify intermediates. For example, GC-FID/MS has been used to validate lignin-derived ester monomers in similar systems .
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) effectively isolates the target compound from byproducts like unreacted starting materials or oxidized derivatives .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

  • NMR Spectroscopy : HSQC NMR is essential for resolving C–H correlations in aromatic and ester groups, as shown in lignin-derived ester analysis .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, especially for detecting halogenated or substituted analogs (e.g., fluorophenyl derivatives) .
  • Elemental Analysis : Van Krevelen diagrams can correlate H/C and O/C ratios to assess purity and degradation pathways .

Q. How does the stability of this compound affect experimental design?

Methodological Answer:

  • Storage Conditions : Store at 20°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis or oxidation, as recommended for structurally similar esters .
  • Reactivity Checks : Monitor decomposition under acidic/basic conditions using UV-Vis or FTIR to detect carbonyl group alterations .
  • Safety Protocols : Refer to SDS guidelines for handling incompatible materials (e.g., strong oxidizers) and hazardous decomposition products .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic stabilization of this compound in lignin solvolysis?

Methodological Answer:

  • Metal Catalysts : Heterogeneous catalysts (e.g., Ni or Pd) promote reductive stabilization, as evidenced by the disappearance of phenolic intermediates and formation of stable esters in lignin depolymerization .
  • Reductive Pathways : Use isotopic labeling (e.g., D₂O) to trace hydrogenation steps, confirming the role of catalysts in suppressing repolymerization .
  • Kinetic Studies : Compare reaction rates under varying catalyst loads (0.1–5 wt%) to optimize monomer yield while minimizing side reactions .

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Methodological Answer:

  • Cross-Validation : Combine HSQC NMR with ¹H-¹³C HMBC to resolve overlapping signals in aromatic regions, as applied to fluorophenyl analogs .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and verify experimental NMR assignments for ambiguous structures .
  • Synthetic Controls : Prepare reference compounds (e.g., ethyl 3-(2-chlorophenyl)propanoate) to benchmark spectral profiles and identify impurities .

Q. What strategies enable selective functionalization of this compound for pharmacological applications?

Methodological Answer:

  • Substitution Reactions : Use SOCl₂ or PCl₅ to replace hydroxyl groups with halogens, as demonstrated in synthesizing ethyl 3-chloro-3-phenylpropanoate .
  • Enzyme Inhibition Assays : Test derivatives (e.g., piperazine-linked esters) for AChE inhibition via Ellman’s method, adjusting substituents to enhance binding affinity .
  • Multi-Step Synthesis : Apply Buchwald-Hartwig coupling to introduce amino or aryl groups, as seen in ethyl 3-(biphenylamino)propanoate derivatives .

Q. How do reaction conditions influence the regioselectivity of this compound oxidation?

Methodological Answer:

  • Oxidant Selection : KMnO₄ in acidic media preferentially oxidizes benzylic C–H bonds, yielding 3-(o-tolyl)-3-oxopropanoate, while milder agents (e.g., PCC) target ester groups .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in radical-mediated oxidations, reducing side-product formation .
  • Temperature Control : Lower temperatures (−10°C to 0°C) favor kinetic control, enhancing selectivity for meta-substituted products over para isomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.